Lasiocarpine

Overview

Description

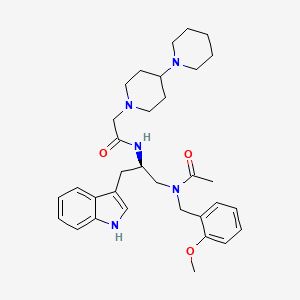

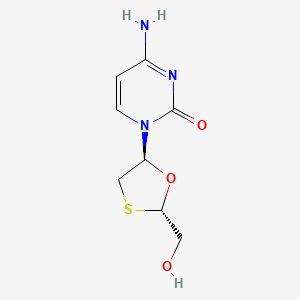

Lasiocarpine is a naturally occurring compound classified as a pyrrolizidine alkaloid. These alkaloids are secondary metabolites produced by certain flowering plants, particularly those in the Heliotropium and Symphytum genera . This compound is known for its hepatotoxic properties, which can cause acute liver toxicity in humans . Human exposure to this compound can occur through the consumption of contaminated foods, herbal teas, and plant-based supplements .

Mechanism of Action

Target of Action

Lasiocarpine is a pyrrolizidine alkaloid (PA) that primarily targets the liver . It is known to cause fatal liver veno-occlusive disease . The compound also interacts with the muscarinic acetylcholine receptor M1 .

Mode of Action

This compound’s toxicity is activated upon its metabolic conversion into toxic intermediates, including dehydrothis compound and N-oxide . It has been found to increase intracellular calcium levels significantly, suggesting a potential antagonistic action on the muscarinic acetylcholine receptor M1 .

Biochemical Pathways

This compound is metabolized in the liver, where it undergoes hydroxylation at the C-3 or C-8 position of the necine base, followed by dehydration into dehydrothis compound . This process leads to the formation of pyrrole glutathione adducts (7-GS-DHP), which are indicative of bioactivation .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in rats . After oral administration, the absolute bioavailability of this compound was found to be significantly lower than that of other PAs, indicating that this compound’s bioavailability may be influenced by its metabolic conversion into toxic intermediates .

Result of Action

The primary result of this compound’s action is acute liver toxicity, which can lead to fatal liver veno-occlusive disease . This is due to the formation of toxic intermediates during this compound’s metabolism, which can cause significant cellular damage .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the consumption of foods, beverages, or herbal medicines contaminated with this compound can increase exposure and subsequent liver toxicity . Furthermore, inter-individual and inter-ethnic variations can affect the sensitivity towards this compound’s liver toxicity .

Biochemical Analysis

Biochemical Properties

Lasiocarpine plays a significant role in biochemical reactions, particularly in the liver. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with cytochrome P450 enzymes, which bioactivate this compound into reactive metabolites . These metabolites can form adducts with cellular macromolecules, leading to hepatotoxicity. Additionally, this compound has been shown to induce DNA damage response pathways, affecting cell cycle regulation .

Cellular Effects

This compound exerts profound effects on various cell types and cellular processes. In hepatocytes, this compound induces DNA damage, leading to cell cycle arrest and apoptosis . It also affects cell signaling pathways, particularly those involved in the DNA damage response. This compound has been observed to alter gene expression, with significant changes in genes associated with cell cycle regulation and apoptosis . Furthermore, this compound impacts cellular metabolism by disrupting normal liver function and causing hepatomegaly and ascites .

Molecular Mechanism

The molecular mechanism of this compound involves its bioactivation by cytochrome P450 enzymes into reactive metabolites . These metabolites can form covalent bonds with DNA, proteins, and other cellular macromolecules, leading to genotoxicity and hepatotoxicity. This compound-induced DNA damage triggers the activation of DNA damage response pathways, resulting in cell cycle arrest and apoptosis . Additionally, this compound can inhibit or activate specific enzymes, further contributing to its toxic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is relatively stable but can degrade into less toxic compounds under certain conditions . Long-term exposure to this compound has been shown to cause chronic liver damage, including liver cirrhosis and liver cancer . In vitro and in vivo studies have demonstrated that this compound’s effects on cellular function, such as DNA damage and apoptosis, persist over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may cause mild liver damage without significant histopathological changes . At higher doses, this compound induces severe hepatotoxicity, including liver necrosis and fibrosis . Threshold effects have been observed, where doses above a certain level result in pronounced toxic effects. High doses of this compound can also lead to acute liver failure and death in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily in the liver. It is bioactivated by cytochrome P450 enzymes into reactive metabolites that can form adducts with DNA and proteins . These interactions disrupt normal metabolic processes and contribute to this compound’s hepatotoxic effects. Additionally, this compound affects metabolic flux by altering the expression of genes involved in metabolism and energy production .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, this compound can accumulate in specific tissues, particularly the liver, where it exerts its toxic effects. The localization and accumulation of this compound are influenced by its interactions with cellular transporters and binding proteins .

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . In hepatocytes, this compound primarily localizes to the nucleus, where it interacts with DNA and induces genotoxic effects . Additionally, this compound can affect the function of other organelles, such as mitochondria, by disrupting their normal processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Lasiocarpine can be synthesized through various chemical routes. One common method involves the extraction of pyrrolizidine alkaloids from plant sources using methanol extraction and solid-phase extraction techniques . The extracted alkaloids are then purified and isolated using chromatographic methods such as liquid chromatography-mass spectrometry (LC-MS) .

Industrial Production Methods

Industrial production of this compound typically involves large-scale extraction from plants known to contain high concentrations of pyrrolizidine alkaloids. The process includes harvesting the plant material, followed by extraction using solvents like methanol. The crude extract is then subjected to purification processes to isolate this compound .

Chemical Reactions Analysis

Types of Reactions

Lasiocarpine undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form dehydrothis compound.

Hydrolysis: It can be hydrolyzed by alkali to yield a necine base.

N-oxidation: This compound can be converted to this compound N-oxide.

Common Reagents and Conditions

Oxidizing Agents: Used in the oxidation of this compound to dehydrothis compound.

Major Products

Dehydrothis compound: Formed through oxidation.

Necine Base: Result of hydrolysis.

This compound N-oxide: Product of N-oxidation.

Scientific Research Applications

Comparison with Similar Compounds

Lasiocarpine is one of several pyrrolizidine alkaloids known for their toxic properties. Similar compounds include:

Senecionine: Another highly toxic pyrrolizidine alkaloid.

Retrorsine: Known for its hepatotoxic effects.

Heliotrine: Also classified as highly toxic.

Riddelliine: Moderately toxic pyrrolizidine alkaloid.

Monocrotaline: Exhibits moderate toxicity.

This compound is unique in its high rate of formation of reactive metabolites, making it particularly potent in terms of its toxic effects .

Properties

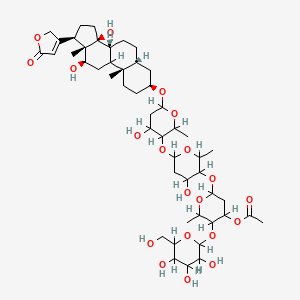

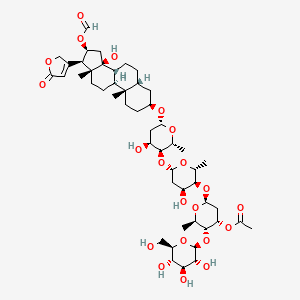

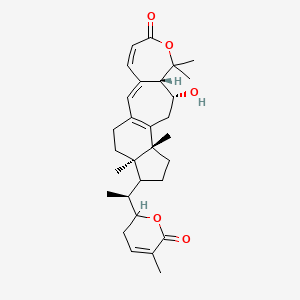

IUPAC Name |

[7-(2-methylbut-2-enoyloxy)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl 2,3-dihydroxy-2-(1-methoxyethyl)-3-methylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33NO7/c1-7-13(2)18(23)29-16-9-11-22-10-8-15(17(16)22)12-28-19(24)21(26,14(3)27-6)20(4,5)25/h7-8,14,16-17,25-26H,9-12H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHOZSLCIKHUPSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CCN2C1C(=CC2)COC(=O)C(C(C)OC)(C(C)(C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | LASIOCARPINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16220 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60859319 | |

| Record name | 7-({[2,3-Dihydroxy-2-(1-methoxyethyl)-3-methylbutanoyl]oxy}methyl)-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl 2-methylbut-2-enoate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lasiocarpine appears as colorless plates or beige crystalline solid. (NTP, 1992), Colorless solid; [Merck Index] | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | LASIOCARPINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16220 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | Lasiocarpine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5786 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 0.1 mg/mL at 68 °F (NTP, 1992), SOL IN WATER /LASIOCARPINE HYDROCHLORIDE/, SOL IN MOST NON-POLAR ORG SOLVENTS & ETHANOL; SPARINGLY SOL IN WATER (0.68%) & LIGHT PETROLEUM, Soluble on ether, alcohol, and benzene. | |

| Details | Budavari, S. (ed.). The Merck Index - Encyclopedia of Chemicals, Drugs and Biologicals. Rahway, NJ: Merck and Co., Inc., 1989., p. 847 | |

| Record name | LASIOCARPINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16220 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Budavari, S. (ed.). The Merck Index - Encyclopedia of Chemicals, Drugs and Biologicals. Rahway, NJ: Merck and Co., Inc., 1989., p. 847 | |

| Record name | LASIOCARPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6062 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Death may be due to actual liver damage or to the upsetting of the copper storage mechanism which leads to a build-up of copper in the organ, resulting in the acute hemolytic crisis associated with chronic copper poisoning. | |

| Details | Humphreys, D.J. Veterinary Toxicology. 3rd ed. London, England: Bailliere Tindell, 1988., p. 236 | |

| Record name | LASIOCARPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6062 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS PLATES, Colorless leaflets from petroleum ether. | |

CAS No. |

303-34-4 | |

| Record name | LASIOCARPINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16220 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 303-34-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LASIOCARPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6062 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

206 to 207 °F (NTP, 1992), 96.4-97 °C | |

| Details | IARC. Monographs on the Evaluation of the Carcinogenic Risk of Chemicals to Humans. Geneva: World Health Organization, International Agency for Research on Cancer, 1972-PRESENT. (Multivolume work). Available at: https://monographs.iarc.fr/ENG/Classification/index.php, p. V10 281 (1976) | |

| Record name | LASIOCARPINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16220 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | IARC. Monographs on the Evaluation of the Carcinogenic Risk of Chemicals to Humans. Geneva: World Health Organization, International Agency for Research on Cancer, 1972-PRESENT. (Multivolume work). Available at: https://monographs.iarc.fr/ENG/Classification/index.php, p. V10 281 (1976) | |

| Record name | LASIOCARPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6062 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of toxicity for Lasiocarpine?

A: this compound is a pyrrolizidine alkaloid (PA) that exhibits hepatotoxicity upon metabolic activation by cytochrome P450 (CYP) enzymes, primarily CYP3A4 in humans. [, , ] This bioactivation leads to the formation of reactive pyrrolic metabolites that can bind to cellular macromolecules, including DNA, causing damage and ultimately leading to cell death. [, , ]

Q2: What types of liver damage can this compound cause?

A: this compound can cause a range of liver damage, from acute necrosis to chronic conditions like fibrosis, cirrhosis, and even liver cancer (hepatocellular carcinoma and angiosarcoma). [, , , , ] Studies have shown its ability to induce megalocytosis (enlarged hepatocytes) and bile ductular proliferation. [, ]

Q3: How does this compound affect fetal development?

A: Studies on pregnant rats have shown that this compound can cross the placenta and cause liver necrosis in fetuses, even at doses that don't cause noticeable damage to the mother's liver. [] A low lipotrope diet in mothers was found to worsen the effects of this compound on both maternal and fetal livers. []

Q4: Are there species differences in this compound toxicity?

A: Yes, significant species-related differences exist in this compound toxicity. This difference is partly attributed to variations in hepatic metabolism. Studies show that humans, pigs, rats, and mice are more susceptible to this compound-induced toxicity compared to rabbits and sheep. []

Q5: Does this compound pose a risk to humans?

A: Yes, this compound is a potential human health concern. It is found as a contaminant in various plant-based foods and dietary supplements, particularly herbal teas and medicines. [, , , ] Consumption of contaminated products can lead to exposure and potential health risks, with daily life-time consumption of some products identified as a priority for risk management. []

Q6: Is there a safe level of this compound consumption for humans?

A: Currently, no established safe level of this compound consumption exists for humans. The International Agency for Research on Cancer (IARC) classifies this compound as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans." [] Risk assessment studies have utilized the Margin of Exposure (MOE) approach to assess potential risks associated with this compound intake from different sources. [, ]

Q7: What is the molecular formula and weight of this compound?

A: this compound has the molecular formula C21H33NO7 and a molecular weight of 411.48 g/mol. [, ]

Q8: What spectroscopic techniques have been used to characterize this compound?

A: Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), mass spectrometry (MS), infrared (IR) spectroscopy, and ultraviolet (UV) spectroscopy have been used to elucidate and confirm the structure of this compound. [, , ]

Q9: What is known about the metabolism of this compound?

A: this compound undergoes extensive metabolism in the liver. The primary metabolic pathway involves CYP3A4-mediated oxidation, leading to the formation of reactive pyrrolic metabolites. [, ] These reactive metabolites can be detoxified by conjugation with glutathione (GSH), forming GSH conjugates that are excreted in bile. [] Studies have also identified demethylation as a metabolic pathway for this compound. []

Q10: How do the pharmacokinetics of this compound compare to other pyrrolizidine alkaloids?

A: A comparative pharmacokinetic study in rats demonstrated differences in the pharmacokinetic behavior of this compound (an open-chain diester) compared to Heliotrine (a monoester PA). [] this compound showed a significantly lower oral bioavailability (0.5%) compared to Heliotrine (23.3%). []

Q11: How does this compound interact with DNA?

A: The reactive pyrrolic metabolites generated from the metabolic activation of this compound can bind to DNA, forming DNA adducts. [] This DNA alkylation is considered a key event in this compound-induced genotoxicity and carcinogenicity. [, ]

Q12: Does this compound affect gene expression?

A: this compound exposure has been shown to affect gene expression. In human liver cells, metabolized this compound induced Fas receptor gene expression, leading to increased Fas receptor protein expression on the cell surface. [] This upregulation of the Fas receptor sensitized liver cells to Fas-mediated apoptosis, contributing to liver damage. []

Q13: How does this compound affect cellular processes?

A: this compound exposure can lead to the inhibition of DNA, RNA, and protein synthesis in human liver cells. [, ] It can also cause vacuolation of cells and prevent mitosis, leading to the formation of giant cells known as "megalocytes." [, ]

Q14: What analytical methods are used to detect and quantify this compound in food and biological samples?

A: Analytical methods for this compound detection and quantification often involve a combination of chromatographic and spectrometric techniques. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is commonly employed to achieve high sensitivity and selectivity. [, ] Gas chromatography-mass spectrometry (GC-MS) is also utilized for PA analysis. []

Q15: Are there specific challenges in analyzing this compound?

A: Yes, analyzing this compound can be challenging due to its relatively low concentration in complex matrices like food and biological samples. [] Additionally, the structural similarity of different PAs can pose challenges for separation and identification. []

Q16: What are the current research priorities regarding this compound?

A: Current research focuses on refining risk assessment strategies for this compound and other PAs in food and feed. [] This includes developing more accurate methods to predict in vivo toxicity using in vitro data and computational models, as well as understanding the specific mechanisms driving interspecies and individual susceptibility. [, ] Additionally, researchers are exploring the potential use of biomarkers to identify and monitor this compound exposure and its effects. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

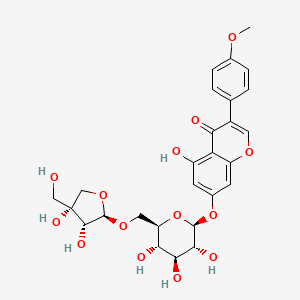

![[(2R,3R,4S,6S)-6-[(2R,3S,4S,6S)-4-hydroxy-6-[(2R,3S,4S,6R)-4-hydroxy-2-methyl-6-[[(3S,5R,8R,9S,10S,12R,13S,14S,16S,17R)-12,14,16-trihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-2-methyloxan-3-yl]oxy-2-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate](/img/structure/B1674452.png)

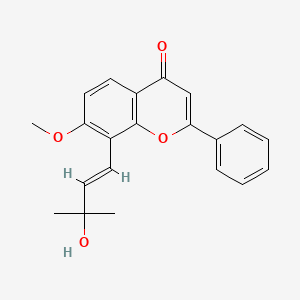

![1,6,11-Trihydroxy-8-[4-hydroxy-5-[5-hydroxy-3-[5-[4-hydroxy-5-[5-hydroxy-4-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3-methyl-5,6-dihydrobenzo[a]anthracene-7,12-dione](/img/structure/B1674459.png)